molecular formula C16H21NO4 B3038910 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid CAS No. 93025-71-9

2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid

Cat. No.: B3038910
CAS No.: 93025-71-9
M. Wt: 291.34 g/mol
InChI Key: CUSYTUPJAYLNFQ-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid is a compound that falls within the category of N-protected amino acids The benzyloxycarbonyl (Cbz or Z) group is commonly used as a protecting group in peptide synthesis to prevent unwanted side reactions involving the amino group

Mechanism of Action

Target of Action

It is known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system (CNS) and can influence the secretion of anabolic hormones .

Mode of Action

As a glycine derivative, it may interact with glycine receptors in the cns . Glycine acts as an inhibitory neurotransmitter in the CNS by increasing chloride influx into the neuron, which hyperpolarizes the neuron and makes it less likely to fire .

Biochemical Pathways

Given its relation to glycine, it may be involved in pathways where glycine acts as a neurotransmitter . Glycine is also a precursor for several key metabolites in the body, including creatine, glutathione, and purines, so Cbz-Cyclohexyl-L-glycine could potentially influence these pathways as well.

Pharmacokinetics

The compound’s solubility in chloroform, dmso, and methanol suggests that it may be well-absorbed in the body. The compound’s storage temperature of +4°C and its predicted boiling point of >150°C may also impact its bioavailability.

Result of Action

As a derivative of glycine, it may have similar effects, such as inhibiting neuronal firing in the cns .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of Cbz-Cyclohexyl-L-glycine include temperature and pH. The compound’s storage temperature is +4°C , and its stability could be affected by changes in this temperature. Additionally, the compound’s predicted pKa of 3.99 suggests that changes in pH could influence its ionization state and, consequently, its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid typically involves the protection of the amino group with a benzyloxycarbonyl group. One common method involves the reaction of cyclohexylacetic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylacetic acid derivatives, while reduction can produce cyclohexylmethanol derivatives.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(((Benzyloxy)carbonyl)amino)propanoic acid: An alanine derivative with similar protective properties.

    (S)-2-(((Benzyloxy)carbonyl)amino)pentanoic acid: A valine derivative used in peptide synthesis.

    2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid: A hydroxyacetic acid derivative with applications in peptide synthesis.

Uniqueness

2-(((Benzyloxy)carbonyl)amino)-2-cyclohexylacetic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions in biochemical and synthetic processes, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSYTUPJAYLNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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